molecular formula C16H19Cl2N B11998131 N-benzhydryl-2-chloro-N-methylethanamine hydrochloride CAS No. 15512-87-5

N-benzhydryl-2-chloro-N-methylethanamine hydrochloride

Katalognummer: B11998131
CAS-Nummer: 15512-87-5
Molekulargewicht: 296.2 g/mol
InChI-Schlüssel: SWGSVLUYTCHNMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzhydryl-2-chloro-N-methylethanamine hydrochloride is a chemical compound with the molecular formula C16H19Cl2N. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-chloro-N-methylethanamine hydrochloride typically involves the reaction of benzhydryl chloride with N-methylethanamine in the presence of a chlorinating agent. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in research and development .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzhydryl-2-chloro-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

N-benzhydryl-2-chloro-N-methylethanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-benzhydryl-2-chloro-N-methylethanamine hydrochloride involves its interaction with specific molecular targets. It may act as an alkylating agent, binding to DNA and preventing cell replication. This mechanism is similar to other nitrogen mustard compounds, which are known for their use in chemotherapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-benzhydryl-2-chloro-N-methylethanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

15512-87-5

Molekularformel

C16H19Cl2N

Molekulargewicht

296.2 g/mol

IUPAC-Name

N-benzhydryl-2-chloro-N-methylethanamine;hydrochloride

InChI

InChI=1S/C16H18ClN.ClH/c1-18(13-12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16H,12-13H2,1H3;1H

InChI-Schlüssel

SWGSVLUYTCHNMZ-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCl)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.